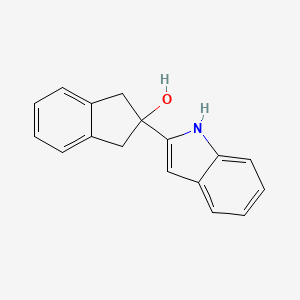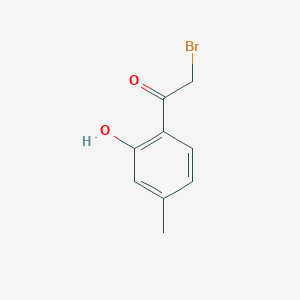![molecular formula C5H4Cl2 B12555304 2,3-Dichlorobicyclo[1.1.1]pent-1-ene CAS No. 143104-83-0](/img/structure/B12555304.png)
2,3-Dichlorobicyclo[1.1.1]pent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichlorobicyclo[111]pent-1-ene is a unique bicyclic compound characterized by its strained ring system and the presence of two chlorine atoms at the 2 and 3 positions
準備方法
The synthesis of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of suitable precursors under UV light, which leads to the formation of the bicyclic structure. The reaction conditions often require specific wavelengths of light and the presence of a photosensitizer to facilitate the cycloaddition process .
化学反応の分析
2,3-Dichlorobicyclo[1.1.1]pent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: The strained ring system makes the compound reactive towards addition reactions, such as hydrogenation or halogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of larger ring systems.
科学的研究の応用
2,3-Dichlorobicyclo[1.1.1]pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to be used in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Dichlorobicyclo[1.1.1]pent-1-ene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of new bonds and the release of strain energy .
類似化合物との比較
2,3-Dichlorobicyclo[1.1.1]pent-1-ene can be compared with other bicyclic compounds such as:
- Tricyclo[2.1.0.02,5]pentane : Contains an additional strained bond, resulting in unique addition and elimination reactions .
Bicyclo[1.1.1]pentane: Lacks the chlorine substituents and is less reactive.
Bicyclo[2.1.1]hexane: Has a different ring size and substitution pattern, leading to different reactivity.
The uniqueness of this compound lies in its combination of a highly strained ring system and the presence of reactive chlorine atoms, making it a versatile compound in various chemical transformations.
特性
CAS番号 |
143104-83-0 |
|---|---|
分子式 |
C5H4Cl2 |
分子量 |
134.99 g/mol |
IUPAC名 |
2,3-dichlorobicyclo[1.1.1]pent-1-ene |
InChI |
InChI=1S/C5H4Cl2/c6-4-3-1-5(4,7)2-3/h1-2H2 |
InChIキー |
PZAFLLHRONHVME-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C1(C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-](/img/structure/B12555222.png)
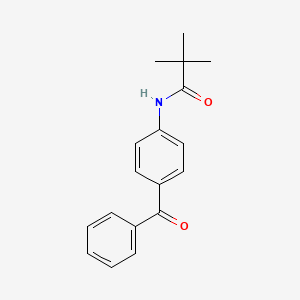

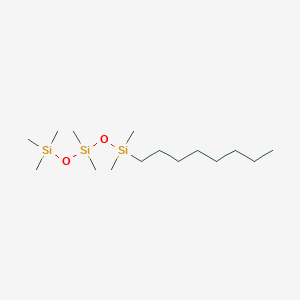

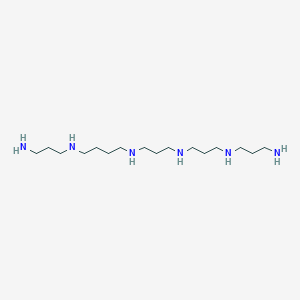
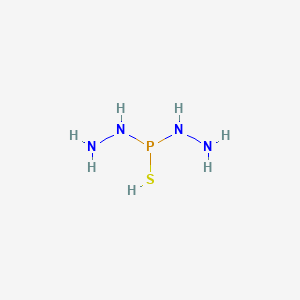
methanone](/img/structure/B12555267.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)

